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Compound of Interest

Compound Name: UNC1215

Cat. No.: B611574 Get Quote

UNC1215 is a potent, selective, and cell-permeable chemical probe for the methyl-lysine (Kme)

reading function of the L3MBTL3 protein.[1][2][3] L3MBTL3 is a member of the malignant brain

tumor (MBT) family of transcriptional repressors that recognize and bind to mono- and di-

methylated lysine residues on histone tails and other proteins.[1] UNC1215 competitively

displaces these methylated peptides from the MBT domains of L3MBTL3, making it an

invaluable tool for elucidating the cellular functions of this reader domain.

The probe exhibits a unique 2:2 polyvalent interaction with L3MBTL3 and has demonstrated

low cellular toxicity, making it suitable for a variety of cell-based assays. Key cellular effects of

UNC1215 treatment include increasing the nuclear mobility of L3MBTL3 and disrupting its

interaction with downstream effector proteins like BCLAF1, which is implicated in DNA damage

repair and apoptosis.

Quantitative Data Summary
The following tables summarize the key quantitative metrics for UNC1215, establishing its

potency and selectivity.

Table 1: In Vitro Potency and Binding Affinity
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Parameter Value Assay Method Reference

IC₅₀ 40 nM
AlphaScreen

Competition Assay

K_d_ 120 nM
Isothermal Titration

Calorimetry (ITC)

Table 2: Cellular Potency and Selectivity

Parameter Value Assay Method Reference

Cellular EC₅₀ 50-100 nM
FRAP Assay (GFP-

3MBT diffusibility)

Cytotoxicity
No observable toxicity

up to 100 µM

CellTiter-Glo

Luminescent Cell

Viability Assay

Selectivity
>50-fold vs. other

MBT family members

AlphaScreen

Competition Assay

Off-Target Profile

Weak inhibition of

FLT3 (64% at 10 µM);

otherwise highly

selective against a

broad panel of

kinases and other

reader domains.

Kinase and Reader

Domain Panels

Signaling Pathway and Mechanism of Action
UNC1215 functions by occupying the methyl-lysine binding pockets of the L3MBTL3 MBT

domains. This prevents L3MBTL3 from recognizing its native substrates, such as methylated

BCLAF1. The disruption of this interaction is a key measurable downstream effect of UNC1215
treatment in cells.
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Caption: UNC1215 inhibits the L3MBTL3-BCLAF1 interaction.

Experimental Protocols
Protocol 1: General Cell Culture and Compound
Handling
This protocol outlines the basic steps for preparing cells and UNC1215 for an experiment.

Cell Culture:

Culture cells (e.g., HEK293) in appropriate media and conditions (e.g., DMEM with 10%

FBS, 37°C, 5% CO₂).

Passage cells every 2-3 days to maintain them in the logarithmic growth phase.

Seed cells in the desired format (e.g., 96-well plate for viability, 6-well plate for protein

extraction) at a density that will ensure they are 70-80% confluent at the time of the

experiment.
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UNC1215 Stock Solution Preparation:

Prepare a high-concentration stock solution of UNC1215 (e.g., 10 mM) by dissolving it in a

suitable solvent like DMSO.

Store the stock solution at -20°C or -80°C. If the compound is light-sensitive, use amber

vials.

Treatment Solution Preparation:

On the day of the experiment, thaw the UNC1215 stock solution.

Prepare serial dilutions of UNC1215 in pre-warmed complete cell culture medium to

achieve the desired final concentrations.

Ensure the final DMSO concentration in the medium is below 0.3% (preferably ≤0.1%) to

avoid solvent-induced effects. A negative control compound, UNC1079, can be used to

control for off-target effects.

Protocol 2: Cellular Viability Assay
This protocol is used to determine the cytotoxicity of UNC1215.

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells

per well in 100 µL of medium.

Incubation: Allow cells to attach by incubating overnight at 37°C, 5% CO₂.

Compound Treatment: Remove the old medium and add 100 µL of medium containing

various concentrations of UNC1215 (e.g., 0.1 µM to 100 µM). Include a vehicle-only (DMSO)

control.

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

Assay: Use a commercial viability assay, such as the CellTiter-Glo® Luminescent Cell

Viability Assay, following the manufacturer's instructions.
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Data Analysis: Measure luminescence using a plate reader. Normalize the results to the

vehicle control to determine the percentage of cell viability at each concentration.

Protocol 3: Nuclear Foci Elimination Assay
This assay visualizes the displacement of L3MBTL3 from nuclear foci upon UNC1215
treatment.

Transfection: Seed HEK293 cells on glass-bottom dishes suitable for microscopy. Transfect

cells with a plasmid encoding a fluorescently tagged L3MBTL3 construct (e.g., GFP-3MBT,

representing the three MBT domains).

Incubation: Allow 16-24 hours for protein expression.

Treatment: Treat the transfected cells with the desired concentrations of UNC1215 or a

negative control (UNC1079).

Incubation: Incubate the cells for at least 24 hours.

Imaging: Visualize the cells using a confocal fluorescence microscope. Acquire images of the

GFP signal in the nucleus.

Analysis: Quantify the formation or disruption of nuclear foci. In untreated cells, GFP-3MBT

should form distinct puncta (foci). Treatment with effective concentrations of UNC1215 will

result in a more diffuse nuclear signal.

Protocol 4: Co-Immunoprecipitation (Co-IP) for Target
Engagement
This protocol validates that UNC1215 disrupts the interaction between L3MBTL3 and its

binding partner, BCLAF1.

Cell Culture and Transfection: Culture HEK293T cells and transfect them with Flag-tagged

L3MBTL3 (Flag-3MBT or Flag-FLMBT).

Treatment: After 24-48 hours, treat the cells with UNC1215 (e.g., 1 µM) or a vehicle control

for a specified period (e.g., 4-6 hours).
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Cell Lysis: Harvest the cells and lyse them in a suitable Co-IP lysis buffer containing

protease inhibitors.

Immunoprecipitation: Incubate the cell lysates with anti-Flag antibody-conjugated magnetic

beads overnight at 4°C to pull down the Flag-L3MBTL3 complex.

Washing: Wash the beads several times with wash buffer to remove non-specific binders.

Elution and Western Blotting: Elute the bound proteins from the beads. Separate the proteins

by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the

Flag tag (to confirm pulldown) and endogenous BCLAF1 (to check for co-precipitation).

Analysis: Compare the amount of BCLAF1 that co-precipitates with Flag-L3MBTL3 in the

UNC1215-treated sample versus the vehicle control. A reduced BCLAF1 signal in the treated

sample indicates that UNC1215 successfully disrupted the interaction.

General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the cellular effects of

UNC1215.
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Caption: A standard workflow for cell-based UNC1215 experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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